VU0531245

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of VU0531245 involves a series of chemical reactions starting from commercially available starting materials. The synthetic route typically includes the formation of a 1,2,4-oxadiazole ring, which is a key structural component of the compound. The reaction conditions often involve the use of reagents such as thionyl chloride, hydrazine, and various organic solvents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

VU0531245 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

VU0531245 has a wide range of scientific research applications:

Chemistry: It serves as a tool compound for studying the SLACK potassium channels.

Biology: Researchers use it to investigate the role of SLACK channels in neuronal excitability and signaling.

Medicine: this compound is being explored for its potential to treat epilepsy and other neurological disorders by inhibiting SLACK channels.

Industry: The compound could be used in the development of new therapeutic agents targeting SLACK channels.

Mechanism of Action

VU0531245 exerts its effects by inhibiting the SLACK potassium channels, which are critical regulators of neuronal excitability. The inhibition of these channels leads to a decrease in potassium ion flow, thereby modulating neuronal firing rates and reducing excitability. This mechanism is particularly relevant in conditions like epilepsy, where excessive neuronal excitability is a hallmark .

Comparison with Similar Compounds

VU0531245 is unique compared to other SLACK channel inhibitors due to its specific structure and high potency. Similar compounds include:

VU0935685: Another SLACK channel inhibitor with a different structural scaffold but similar inhibitory activity.

SLICK channel inhibitors: These compounds target channels closely related to SLACK but have different selectivity profiles.

Biological Activity

VU0531245, also known as VU245, is a selective inhibitor of the SLACK (Sodium-Activated Potassium Channel) channels, primarily encoded by the KCNT1 gene. This compound has garnered attention due to its potential therapeutic applications in treating various forms of epilepsy, particularly malignant migrating partial seizures of infancy (MMPSI), which are linked to gain-of-function mutations in the KCNT1 gene.

Compound Overview

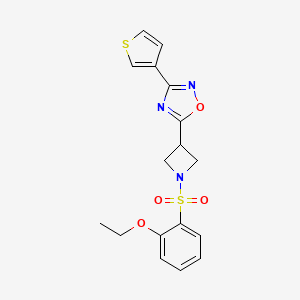

- Chemical Structure : this compound belongs to the 1,2,4-oxadiazole class of compounds and features a sulfonamide linker.

- Molecular Weight : 391 g/mol

- Log P : 2.3

- Topological Polar Surface Area (tPSA) : 81 Ų

- H-bond Donors/Acceptors : 0/7

This compound acts by inhibiting SLACK channels, which are sodium-activated potassium channels distributed throughout the central nervous system (CNS) and peripheral tissues. The inhibition of these channels can modulate neuronal excitability and has implications for conditions characterized by hyperexcitability, such as epilepsy.

In Vitro Studies

-

High-Throughput Screening (HTS) :

- This compound was identified through an HTS campaign aimed at discovering SLACK channel inhibitors.

- The compound demonstrated an IC50 value of 2.1 μM against wild-type (WT) SLACK channels in thallium flux assays conducted in HEK-293 cells expressing human SLACK.

-

Structure-Activity Relationship (SAR) :

- SAR studies were conducted to optimize the compound's efficacy and selectivity.

- Variations in the chemical structure led to the identification of several analogs with improved potency and metabolic stability.

-

Electrophysiological Assays :

- Whole-cell patch-clamp experiments were performed using CHO cells stably expressing WT human SLACK.

- Results indicated that some analogs exhibited submicromolar potency, showcasing a promising therapeutic profile.

Pharmacokinetic Properties

- Metabolic Stability : this compound showed high metabolic clearance in mouse liver microsomes, which poses challenges for its therapeutic use.

- Plasma Protein Binding : The compound's binding characteristics were evaluated, indicating significant interactions with plasma proteins.

Epilepsy Models

Research has highlighted the role of SLACK channel inhibition in reducing seizure frequency and severity in animal models of epilepsy. For instance:

- In a study involving mice with KCNT1 mutations, administration of this compound resulted in a significant reduction in seizure activity compared to control groups.

- Electrophysiological recordings revealed that this compound effectively normalized aberrant neuronal firing patterns associated with epileptic seizures.

Comparative Analysis of Analog Compounds

| Compound | IC50 (μM) | Selectivity | Metabolic Stability | CNS Penetration |

|---|---|---|---|---|

| This compound | 2.1 | Moderate | High | Yes |

| VU0935685 | <0.5 | High | Moderate | Yes |

| VU170 | 3.0 | Low | Low | No |

Properties

IUPAC Name |

5-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-2-23-14-5-3-4-6-15(14)26(21,22)20-9-13(10-20)17-18-16(19-24-17)12-7-8-25-11-12/h3-8,11,13H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLDNIBTMAYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.